molecular formula C16H15ClN2O2S B4284853 N-1,3-benzodioxol-5-yl-N'-[2-(3-chlorophenyl)ethyl]thiourea

N-1,3-benzodioxol-5-yl-N'-[2-(3-chlorophenyl)ethyl]thiourea

Cat. No. B4284853
M. Wt: 334.8 g/mol
InChI Key: SLRHAIIHUVVFOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-1,3-benzodioxol-5-yl-N'-[2-(3-chlorophenyl)ethyl]thiourea, commonly known as BCECT, is a chemical compound that has been widely used in scientific research. BCECT is a thiourea derivative that has been synthesized through various methods and has shown promising results in different fields of research.

Mechanism of Action

BCECT exerts its biological effects by inhibiting different enzymes and proteins. BCECT has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine. BCECT also inhibits the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. Additionally, BCECT has been shown to inhibit the activity of tubulin, a protein that is involved in cell division.
Biochemical and Physiological Effects:
BCECT has been shown to have several biochemical and physiological effects. BCECT has been shown to induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to inhibit the migration and invasion of cancer cells. BCECT has been shown to increase the levels of reactive oxygen species (ROS) in cancer cells, leading to oxidative stress and cell death. Additionally, BCECT has been shown to increase the levels of intracellular calcium, leading to cell death.

Advantages and Limitations for Lab Experiments

BCECT has several advantages for lab experiments. BCECT is a potent inhibitor of different enzymes and proteins, making it a useful tool for studying their biological functions. BCECT has also been shown to have low toxicity in normal cells, making it a potential drug candidate for cancer and Alzheimer's disease. However, BCECT has some limitations for lab experiments. BCECT is a highly reactive compound that requires careful handling and storage. Additionally, BCECT has poor solubility in water, making it difficult to use in aqueous solutions.

Future Directions

There are several future directions for BCECT research. BCECT can be further studied for its potential use in cancer and Alzheimer's disease treatment. BCECT can also be modified to improve its solubility and bioavailability. Additionally, BCECT can be used as a lead compound for the development of new drugs that target different enzymes and proteins. Finally, BCECT can be used in combination with other drugs to enhance their efficacy and reduce their toxicity.
Conclusion:
In conclusion, BCECT is a promising compound that has been extensively studied in scientific research. BCECT has shown potential for the treatment of cancer and Alzheimer's disease. BCECT has several advantages for lab experiments, including its potency and low toxicity in normal cells. However, BCECT has some limitations for lab experiments, including its reactivity and poor solubility. Future research on BCECT should focus on its potential use in cancer and Alzheimer's disease treatment, modification to improve its solubility and bioavailability, and its use as a lead compound for the development of new drugs.

Scientific Research Applications

BCECT has been extensively used in scientific research, particularly in the field of cancer research. BCECT has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to induce apoptosis in cancer cells by targeting the mitochondrial pathway. BCECT has also been used as a potential drug candidate for the treatment of Alzheimer's disease due to its ability to inhibit acetylcholinesterase activity.

properties

IUPAC Name

1-(1,3-benzodioxol-5-yl)-3-[2-(3-chlorophenyl)ethyl]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN2O2S/c17-12-3-1-2-11(8-12)6-7-18-16(22)19-13-4-5-14-15(9-13)21-10-20-14/h1-5,8-9H,6-7,10H2,(H2,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLRHAIIHUVVFOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=S)NCCC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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